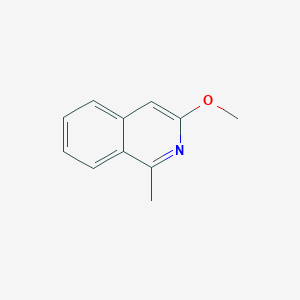

3-Methoxy-1-methylisoquinoline

Description

Historical Perspectives in Synthetic Chemistry of the Isoquinoline (B145761) Scaffold

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. The development of synthetic methods to construct this framework has a rich history, with several classic name reactions remaining fundamental to this day. These methods provide access to a wide array of isoquinoline derivatives.

Three of the most prominent historical syntheses include:

The Bischler-Napieralski Reaction: First discovered in 1893, this reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent in acidic conditions to form 3,4-dihydroisoquinolines. google.commdpi.com These can then be oxidized to the corresponding isoquinolines. mdpi.comresearchgate.net The reaction proceeds via an electrophilic aromatic substitution and is particularly effective when the aromatic ring contains electron-donating groups. mdpi.com

The Pictet-Spengler Reaction: Reported in 1911, this reaction condenses a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst, to yield a tetrahydroisoquinoline. google.com This reaction is considered a special case of the Mannich reaction and is significant in the biosynthesis of many isoquinoline alkaloids.

The Pomeranz-Fritsch Reaction: Also dating back to 1893, this method synthesizes isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. While it offers a direct route to the aromatic isoquinoline core, yields can vary widely depending on the substrates and conditions.

These foundational reactions have been subject to numerous modifications and improvements over the decades, expanding the accessibility and diversity of the isoquinoline library for academic and industrial research.

Rationale for Academic Investigation of Substituted Isoquinolines

The intense academic and commercial interest in substituted isoquinolines stems from their prevalence in nature and their wide range of pharmacological activities. Isoquinoline alkaloids, a large class of naturally occurring compounds, are biosynthesized in plants from the amino acid tyrosine.

These natural products and their synthetic derivatives have demonstrated a remarkable array of biological effects, making the isoquinoline scaffold a "privileged structure" in medicinal chemistry. Investigations have revealed that substituted isoquinolines can exhibit properties including:

Anesthetic

Antihypertensive

Antiretroviral

Vasodilator

Antitumor

Antibacterial

Anti-inflammatory

Neuroprotective

The diverse bioactivities are a direct result of the various substituents on the isoquinoline core, which influence the molecule's shape, electronics, and ability to interact with biological targets. This has spurred extensive research into the synthesis and evaluation of novel substituted isoquinolines to explore their therapeutic potential.

Scope and Objectives of Contemporary Research on the Compound and its Analogues

Contemporary research on specific substituted isoquinolines like 3-Methoxy-1-methylisoquinoline is often focused on developing efficient synthetic pathways and exploring the potential applications of these novel compounds.

A documented synthesis of this compound involves a multi-step process starting from 1-Methyl-3-isoquinolone. The isoquinolone is first treated with sodium ethylate in ethanol (B145695). Following the removal of the solvent, the resulting dry sodium salt is reacted with methyl iodide in absolute dimethylformamide (DMF). The reaction mixture is maintained at 40°C for 16 hours. After an aqueous workup and extraction, the final product is purified by column chromatography.

Synthesis of this compound

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methyl-3-isoquinolone | 1. Sodium ethylate in ethanol 2. Methyl iodide in absolute DMF | Boiling with sodium ethylate, then 40°C for 16 hours with methyl iodide | This compound | 22% |

The characterization of the synthesized this compound included ¹H NMR spectroscopy, which provides insight into the molecular structure.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.01 | d | 8.85 | H-8 | |

| 7.68 | d | 7.96 | H-5 | |

| 7.54 | m | H-6 | ||

| 7.34 | m | H-7 | ||

| 6.85 | s | H-4 | ||

| 3.96 | s | OCH₃ | ||

| 2.87 | s | CH₃ |

Research into analogues of this compound is also evident from patent literature. For instance, 4-chloro-3-methoxy-1-methylisoquinoline has been mentioned in the context of developing novel therapeutic agents. This indicates an interest in exploring how the addition of different substituents to the this compound core can modulate its chemical properties and potential biological activity. The investigation of such analogues is a common strategy in medicinal chemistry to develop structure-activity relationships and optimize lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-10-6-4-3-5-9(10)7-11(12-8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHPGPBJOZXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

De Novo Synthetic Routes for 3-Methoxy-1-methylisoquinoline and Related Structures

The de novo synthesis of the isoquinoline (B145761) skeleton is a cornerstone of heterocyclic chemistry, providing access to a wide variety of derivatives. For this compound, these routes are tailored to introduce the methoxy (B1213986) group at the C3 position and the methyl group at the C1 position.

Classical named reactions remain fundamental to the synthesis of the isoquinoline nucleus.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. The synthesis of this compound via this route would conceptually begin with a β-phenylethylamine bearing a methoxy group at the appropriate position on the aromatic ring. Specifically, N-(2-(3-methoxyphenyl)ethyl)acetamide would serve as a key precursor. Cyclodehydration of this amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) would lead to the formation of the 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation, often accomplished with a catalyst like palladium on carbon (Pd/C), would yield the aromatic this compound. The regiochemical outcome is dictated by the position of the methoxy group on the starting phenylethylamine. For the methoxy group to reside at the 3-position of the final product, the starting material must have the methoxy group at the meta-position of the phenyl ring.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. wikipedia.org In the context of this compound synthesis, 3-methoxybenzaldehyde (B106831) would be condensed with an amino ketone derivative to form a Schiff base. Subsequent acid-catalyzed cyclization and aromatization would furnish the desired isoquinoline. A modification of this reaction, the Schlittler-Muller modification, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, can also be employed to generate C1-substituted isoquinolines. thermofisher.comchem-station.com

The Pictet-Spengler reaction , while typically yielding tetrahydroisoquinolines, can be adapted to produce isoquinolines through a subsequent oxidation step. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

A summary of these classical cyclization reactions is presented in the table below.

| Reaction | Starting Materials | Key Intermediates | Product Type |

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline (then aromatized) |

| Pomeranz-Fritsch | Benzaldehyde (B42025), Aminoacetaldehyde acetal | Schiff base (Benzalaminoacetal) | Isoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline (then oxidized) |

Modern synthetic chemistry has seen the rise of catalytic methods for the construction of heterocyclic systems, offering milder reaction conditions and improved efficiency. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized in the synthesis of substituted isoquinolines. These approaches often involve the coupling of an ortho-halo- or ortho-boryl-substituted benzaldehyde or ketimine with an alkyne, followed by a cyclization/annulation cascade. For this compound, this would entail a carefully chosen set of precursors to ensure the correct placement of the methoxy and methyl groups.

Rhodium(III)-catalyzed C-H activation and annulation reactions have also emerged as a powerful tool for isoquinoline synthesis. These reactions can proceed under mild conditions and often exhibit high regioselectivity, providing a direct route to polysubstituted isoquinolines.

The synthesis of a specifically substituted isoquinoline like this compound hinges on achieving high regioselectivity. In classical methods like the Bischler-Napieralski reaction, the substitution pattern of the final product is directly determined by the substituents on the starting β-phenylethylamine. The cyclization typically occurs at the position para to an activating group on the benzene (B151609) ring. Therefore, to synthesize a 7-methoxy substituted isoquinoline, a 3-methoxyphenylethylamine precursor would be required. The position of the methyl group at C1 is determined by the acyl group of the starting amide.

In catalytic methods, regioselectivity is often controlled by the nature of the catalyst, ligands, and directing groups on the substrates. The judicious choice of these components is crucial for directing the cyclization to the desired positions and avoiding the formation of isomeric byproducts.

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the nature and stoichiometry of the catalyst or reagents. For instance, in the Bischler-Napieralski reaction, the strength of the dehydrating agent and the reaction temperature can significantly impact the yield and the formation of side products. Similarly, in catalytic reactions, the ligand-to-metal ratio, the type of base used, and the presence of additives can all play a critical role in maximizing the yield of the desired isoquinoline.

The table below summarizes key considerations for optimizing the synthesis of substituted isoquinolines.

| Parameter | Influence on Reaction | Common Optimization Strategies |

| Solvent | Affects solubility, reaction rate, and stability of intermediates. | Screening of a range of aprotic and protic solvents. |

| Temperature | Influences reaction kinetics and can affect selectivity. | Gradual increase or decrease to find the optimal balance between reaction rate and side product formation. |

| Catalyst/Reagent | Determines the reaction pathway and efficiency. | Screening different catalysts, ligands, and dehydrating/condensing agents. |

| Concentration | Can impact reaction rates and intermolecular vs. intramolecular processes. | Varying the molarity of the reactants. |

Functionalization and Derivatization Strategies of the Core Structure

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be broadly categorized into substitution reactions on the isoquinoline ring system.

The isoquinoline ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the existing methoxy and methyl groups, as well as the inherent reactivity of the isoquinoline nucleus.

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The methoxy group at the C3 position is an activating group and would direct incoming electrophiles to the ortho and para positions relative to it, which are the C4 and, to a lesser extent, the C2 positions (within the pyridine ring). However, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur on the carbocyclic ring, at positions C5 and C8.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. The presence of the methyl group at C1 in this compound would hinder direct nucleophilic substitution at this position. However, reactions can occur at other positions, or the methyl group itself can be a site for functionalization. Nucleophilic substitution is generally favored at positions α and γ to the ring nitrogen. quora.com

Side Chain Modifications and Elaboration (e.g., at C1-methyl group)

The methyl group at the C1 position of the isoquinoline ring is activated due to its benzylic nature and proximity to the nitrogen atom, making it a prime site for various chemical transformations. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton, providing access to a wide array of novel isoquinoline derivatives.

One of the most common strategies for elaborating the C1-methyl group is through condensation reactions . The acidic protons of the methyl group can be removed by a suitable base to generate a carbanion, which can then react with various electrophiles. For instance, condensation with aldehydes or ketones can introduce a hydroxylated side chain, which can be further modified. A typical example is the reaction with an aromatic aldehyde, such as benzaldehyde, to form a styryl-type derivative. This reaction is often catalyzed by a Lewis acid like zinc chloride.

Another important modification is oxidation . The C1-methyl group can be oxidized under controlled conditions to afford the corresponding carboxylic acid, 3-methoxyisoquinoline-1-carboxylic acid. libretexts.orglibretexts.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orglibretexts.org The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, or other functional groups.

Halogenation of the C1-methyl group provides another avenue for functionalization. Radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, yielding 1-(bromomethyl)-3-methoxyisoquinoline. libretexts.org This brominated derivative is a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of various heteroatom-containing functionalities.

The following table summarizes key side-chain modifications of the C1-methyl group in isoquinoline derivatives, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Condensation | Aldehydes/Ketones, Base (e.g., NaH, LDA) or Lewis Acid (e.g., ZnCl2) | Alcohols, Alkenes | |

| Oxidation | KMnO4, H2SO4/heat | Carboxylic Acids | libretexts.orglibretexts.org |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Bromomethyl Derivatives | libretexts.org |

This table is based on general reactions of 1-methylisoquinolines and is applicable to this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. jddhs.comacs.org For the synthesis of this compound and its derivatives, several environmentally friendly strategies have been explored.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jddhs.comacs.org The synthesis of the isoquinoline core, which is a precursor to this compound, can be achieved through microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions. acs.org These methods often utilize greener solvents or can even be performed under solvent-free conditions, further enhancing their environmental credentials.

The use of alternative, greener solvents is another key aspect of green chemistry. jddhs.com Research has focused on replacing hazardous and volatile organic solvents with more benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). For instance, a rhodium(III)-catalyzed synthesis of isoquinolones, which can be precursors to isoquinolines, has been developed using ethanol as a biomass-derived solvent at room temperature. chemistryviews.org This approach also avoids the need for stoichiometric external oxidants, adding to its green profile. chemistryviews.org

Catalytic methods play a crucial role in developing sustainable synthetic routes. The use of efficient and recyclable catalysts can minimize waste and improve atom economy. rsc.org Iron-catalyzed dehydrogenative cycloaddition reactions have been reported for the synthesis of quinoline-spiroquinazolinones, demonstrating the potential of earth-abundant and less toxic metal catalysts in the synthesis of related nitrogen heterocycles. nih.gov The development of catalytic systems for the direct and efficient synthesis of substituted isoquinolines, including this compound, remains an active area of research.

The table below highlights some green chemistry approaches applicable to the synthesis of isoquinoline derivatives.

| Green Chemistry Approach | Key Features | Examples/Applications in Isoquinoline Synthesis | Ref. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. | Bischler-Napieralski and Pictet-Spengler reactions for isoquinoline core synthesis. | jddhs.comacs.org |

| Use of Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water, ethanol, PEG. | Rhodium-catalyzed synthesis of isoquinolones in ethanol. | chemistryviews.org |

| Catalysis | Use of efficient and recyclable catalysts to improve atom economy and reduce waste. | Iron-catalyzed cycloaddition reactions; development of novel catalytic systems. | rsc.orgnih.gov |

This table provides an overview of green chemistry principles applied to the synthesis of isoquinoline scaffolds.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is a well-studied class of reactions. Due to the deactivating effect of the protonated nitrogen atom under typical acidic reaction conditions, the pyridine (B92270) ring is strongly deactivated towards electrophilic attack. wikipedia.org Consequently, electrophiles preferentially react with the more electron-rich carbocyclic (benzene) ring. shahucollegelatur.org.ingcwgandhinagar.comquimicaorganica.orgimperial.ac.uk

Regioselectivity Profiles and Electronic Effects

In unsubstituted isoquinoline, electrophilic substitution occurs predominantly at the C-5 and C-8 positions. shahucollegelatur.org.inquimicaorganica.orgyoutube.comquora.com This preference is explained by the stability of the resulting Wheland intermediate (also known as a sigma complex or arenium ion), which is the carbocation formed during the rate-determining step of the reaction. quimicaorganica.orguci.edu Attack at C-5 or C-8 allows the positive charge to be delocalized across the ring system while maintaining the aromaticity of the pyridine ring in one of the key resonance structures. quimicaorganica.org In contrast, attack at C-6 or C-7 leads to less stable intermediates. quimicaorganica.org

For 3-Methoxy-1-methylisoquinoline, the substituents are located on the pyridine ring and thus exert their electronic influence on the benzene (B151609) ring remotely.

1-Methyl Group: This is an electron-donating group (EDG) through an inductive effect. uci.edu

3-Methoxy Group: This group has a dual nature. It is electron-donating through a resonance effect (+M) but electron-withdrawing through an inductive effect (-I) due to the oxygen's electronegativity. uci.edulibretexts.org

Under the strongly acidic conditions required for most SEAr reactions (e.g., nitration or sulfonation), the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. shahucollegelatur.org.inrsc.org This greatly increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire molecule towards electrophilic attack compared to benzene. shahucollegelatur.org.in However, the reaction still proceeds on the carbocyclic ring. The combined electronic effects of the methyl and methoxy (B1213986) groups, transmitted through the ring system, will subtly influence the relative reactivity of the C-5 and C-8 positions, but the fundamental preference for substitution at these sites remains.

| Reaction Type | Typical Reagents | Major Product(s) (General Isoquinoline) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline shahucollegelatur.org.in |

| Bromination | Br₂ / AlCl₃ | 5-Bromoisoquinoline shahucollegelatur.org.in |

| Sulfonation | H₂SO₄ / SO₃ | Isoquinoline-5-sulfonic acid shahucollegelatur.org.in |

This table outlines the general regioselectivity for electrophilic aromatic substitution on the parent isoquinoline ring. The specific yields and ratios for this compound would be influenced by its substituents.

Reaction Kinetics and Thermodynamic Considerations (general)

The kinetics of electrophilic aromatic substitution are primarily governed by the energy of the transition state leading to the formation of the Wheland intermediate. uci.edumasterorganicchemistry.com This step is almost always the rate-determining step of the reaction. uci.edu

Thermodynamic Considerations: The thermodynamic stability of the final products generally mirrors the kinetic outcome, with the most stable product being formed the fastest. The distribution of isomers (e.g., C-5 vs. C-8 substitution) is determined by the relative energies of the transition states leading to each product. In some cases, steric hindrance from substituents can influence the product ratio, potentially favoring the less sterically crowded position.

Nucleophilic Addition and Substitution Reactions to the Isoquinoline Ring

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. gcwgandhinagar.comyoutube.com In the isoquinoline system, this reactivity is concentrated at the C-1 position. youtube.comquimicaorganica.orgquimicaorganica.orgquora.com

Mechanisms of Addition and Subsequent Transformations

Nucleophilic attack on an isoquinoline can proceed through two primary mechanisms:

Nucleophilic Addition: A nucleophile adds to the C-1 position, breaking the C=N double bond and forming a tetrahedral intermediate. This results in a 1,2-dihydroisoquinoline (B1215523) derivative. quimicaorganica.org This process is facilitated by the ability of the nitrogen atom to stabilize the negative charge that develops on the ring. quimicaorganica.orgquimicaorganica.org The resulting dihydroisoquinoline can sometimes be re-aromatized through oxidation. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): This occurs when the C-1 position bears a good leaving group (e.g., a halide). The reaction proceeds via an addition-elimination mechanism. The nucleophile first adds to C-1 to form a stable anionic intermediate (a Meisenheimer-like complex), and in a subsequent step, the leaving group is expelled to restore aromaticity. quimicaorganica.org

In this compound, the C-1 position is occupied by a methyl group, which is not a leaving group. Therefore, SNAr at C-1 is not a feasible pathway. Nucleophilic addition at C-1 is also sterically hindered by the methyl group.

Influence of the Methoxy Substituent on Reactivity

With the primary site of nucleophilic attack (C-1) blocked, the reactivity of this compound towards nucleophiles is significantly altered compared to the parent molecule. The methoxy group at C-3 is an electron-donating group via resonance, which would tend to decrease the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles. Nucleophilic attack at C-3 would be difficult as it would require the displacement of the methoxy group, which is a poor leaving group unless activated.

Reactions like the Chichibabin amination, which involves the addition of sodium amide to C-1 of isoquinoline to form 1-aminoisoquinoline, would not proceed in the same manner with this compound due to the C-1 methyl substituent. shahucollegelatur.org.in

Oxidative and Reductive Transformations of this compound

The isoquinoline ring system can undergo both oxidation and reduction, with the outcome often dependent on the reaction conditions and the nature of the substituents present.

Oxidative Transformations: The oxidation of isoquinolines can lead to several products.

N-Oxidation: Reaction with peroxy acids typically results in the formation of the corresponding isoquinoline N-oxide. gcwgandhinagar.com This transformation occurs at the nitrogen lone pair.

Ring Cleavage: Strong oxidizing agents, such as alkaline potassium permanganate (B83412), can lead to the cleavage of one or both rings. gcwgandhinagar.com Oxidation of isoquinoline itself can yield a mixture of phthalic acid (from cleavage of the pyridine ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid, from cleavage of the benzene ring). gcwgandhinagar.com The presence of substituents can direct the site of cleavage. For instance, electron-donating groups on the benzene ring can make it more susceptible to oxidation, while electron-withdrawing groups can favor the oxidation of the pyridine ring. shahucollegelatur.org.in In this compound, the electron-donating character of the substituents might influence the relative rates of oxidation of the two rings.

Reductive Transformations: Reduction of the isoquinoline nucleus generally occurs at the more reactive pyridine ring.

Catalytic Hydrogenation: Strong reduction conditions, such as catalytic hydrogenation with platinum or palladium, can lead to the complete reduction of both rings, yielding decahydroisoquinoline. youtube.com

Partial Reduction: Milder reducing agents or specific catalysts can achieve selective reduction of the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. youtube.com Reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can reduce the C=N bond of the pyridine ring. youtube.com The formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines via the enantioselective reduction of the corresponding 3,4-dihydroisoquinolines is a key synthetic strategy for producing chiral alkaloids. rsc.org Given that this compound is a 1,3-disubstituted isoquinoline, its reduction would likely yield the corresponding 1,2,3,4-tetrahydroisoquinoline.

| Transformation | Typical Reagents | General Product Type |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Isoquinoline N-Oxide gcwgandhinagar.com |

| Oxidation | KMnO₄, alkaline | Phthalic acid / Pyridine-3,4-dicarboxylic acid gcwgandhinagar.com |

| Reduction | H₂, Pt | Decahydroisoquinoline youtube.com |

| Reduction | NaBH₄, CH₃OH | 1,2,3,4-Tetrahydroisoquinoline youtube.com |

| Reduction | Sn, HCl | 1,2,3,4-Tetrahydroisoquinoline youtube.com |

This table summarizes general oxidative and reductive transformations for the isoquinoline ring system.

Selective Oxidation Methodologies

The oxidation of the isoquinoline core can be complex, with reaction outcomes dependent on the oxidant, reaction conditions, and the substitution pattern on the heterocyclic and carbocyclic rings. For substituted isoquinolines, oxidation can target the nitrogen atom to form N-oxides, the benzenoid ring, or the side-chain substituents.

In a study on the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, ceric ammonium (B1175870) nitrate (B79036) (CAN) was used to successfully oxidize the compound to the corresponding 2-methylisoquinoline-1,5,8(2H)-trione. researchgate.net This indicates that the methoxy groups on the benzene ring can be susceptible to oxidation, leading to quinone structures. Another example of selective oxidation involves using manganese-based catalysts for the oxidation of various organic substrates, including alcohols and alkanes, though specific application to substituted isoquinolines was not detailed. rsc.org

However, specific methodologies for the selective oxidation of this compound, detailing product distribution and yields, are not described in the surveyed literature. The presence of the electron-donating methoxy group at C3 and the methyl group at C1 would likely influence the regioselectivity of oxidation, but experimental data is required for confirmation.

Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. researchgate.netresearchgate.net The isoquinoline scaffold is a common participant in these transformations, particularly in cross-coupling reactions that functionalize the ring system.

Cross-Coupling Reactions Involving the Isoquinoline Moiety

Palladium-catalyzed cross-coupling reactions, such as the Suzuki rsc.orgnih.govnih.govyoutube.comlibretexts.orgyoutube.com, Heck nih.govnih.govorganic-chemistry.orgyoutube.comwikipedia.orglibretexts.orgbeilstein-journals.org, and Sonogashira youtube.comorganic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comnih.gov reactions, are powerful tools for forming new carbon-carbon bonds on heterocyclic systems. These reactions typically involve the coupling of a halo- or triflate-substituted heterocycle with an organometallic or unsaturated partner.

The reactivity of different positions on the isoquinoline ring can be selective. For example, side-chain lithiation of 1-methylisoquinoline (B155361) occurs at the methyl group, creating a nucleophile for further reactions. In contrast, when 3-methylisoquinoline (B74773) is treated with a strong base, functionalization occurs at the C4 position of the ring, suggesting that the anion may react at this position or that direct C4-lithiation takes place. thieme-connect.de This differential reactivity highlights the influence of substituent positioning.

Despite the extensive use of these reactions, specific examples employing this compound as a substrate are absent from the reviewed scientific literature. To participate in such reactions, the compound would typically need to be converted into a derivative with a suitable leaving group (e.g., bromo-, iodo-, or triflate-) at one of the ring positions.

Catalytic Activity in Organic Transformations

Certain heterocyclic compounds can act as ligands for transition metals, thereby forming catalytic species for various organic transformations. The nitrogen atom in the isoquinoline ring can coordinate to a metal center. For example, iridium(III) complexes containing 1-phenylisoquinoline (B189431) ligands have been synthesized and used as photosensitizers in the photocatalytic reduction of CO₂. acs.org Similarly, quinoline (B57606) derivatives have been used as part of the ligand system in palladium-catalyzed Heck and Suzuki reactions. rsc.org

However, there is no information in the surveyed literature to suggest that this compound itself has been employed as a ligand or catalyst in non-biological organic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules like 3-Methoxy-1-methylisoquinoline. omicsonline.org By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. omicsonline.org While specific experimental data for this compound is not widely published, related isoquinoline (B145761) structures offer insight into the expected spectral characteristics. For instance, in similar isoquinoline derivatives, the methyl group protons typically appear as a sharp singlet in the ¹H NMR spectrum, while the methoxy (B1213986) group protons also present as a distinct singlet. The aromatic protons exhibit more complex splitting patterns in the downfield region of the spectrum. rsc.orgias.ac.in

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle. COSY reveals proton-proton coupling networks, allowing for the connection of adjacent protons within the isoquinoline ring system. HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. Further structural details can be obtained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which identify longer-range couplings between protons and carbons, helping to piece together the entire molecular structure, including the placement of the methoxy and methyl substituents. omicsonline.org The analysis of various substituted isoquinolines demonstrates the power of these techniques in confirming their complex structures. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline Derivatives

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ | ~2.5-3.0 | ~20-25 |

| C3-OCH₃ | ~3.8-4.2 | ~55-60 |

| Aromatic H | ~7.0-8.5 | - |

Note: These are generalized predicted values based on related isoquinoline structures and may vary for this compound.

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to trace the pathways of chemical reactions and elucidate reaction mechanisms. nih.govnih.gov While specific studies employing isotopic labeling for this compound are not prominent in the literature, the general methodology is highly applicable to understanding its formation or reactions.

In this approach, an atom within a reactant molecule is replaced with one of its heavier isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). researchgate.net By tracking the position of the isotopic label in the final product using NMR or mass spectrometry, chemists can deduce the bond-making and bond-breaking steps that occur during the reaction. For instance, if a specific carbon atom in a precursor to this compound is labeled with ¹³C, the location of this enriched signal in the ¹³C NMR spectrum of the product would confirm the mechanistic pathway. This technique has been successfully used to study the mechanisms of reactions involving related heterocyclic compounds like 1-aryl isoquinolines. acs.org

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. rsc.org

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. nih.gov Unlike low-resolution MS, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₁NO), HRMS would be able to distinguish it from other potential isomers or compounds with very similar molecular weights. Published data on related isoquinoline derivatives consistently demonstrates the use of HRMS to confirm their calculated molecular formulas. rsc.orgrsc.org

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer.

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, the methoxy group, or other neutral losses from the isoquinoline core. By piecing together these fragmentation pathways, researchers can confirm the connectivity of the atoms within the molecule. This technique is particularly useful for distinguishing between isomers, which may have identical molecular weights but different structures and, therefore, different fragmentation patterns. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| Exact Mass | 173.0841 |

Note: These are theoretical values. Experimental values from HRMS should be very close to these predictions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis (general technique)

Vibrational spectroscopy, which encompasses infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are often complementary, as some molecular vibrations may be strong in IR spectra and weak or absent in Raman spectra, and vice versa. dundee.ac.uk

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-O stretching of the methoxy group, the aromatic C=C stretching of the isoquinoline ring, and the C-H stretching and bending vibrations of the methyl and aromatic groups. nih.gov Raman spectroscopy would also reveal information about the vibrations of the carbon skeleton and other functional groups. irphouse.com The analysis of the vibrational spectra of quinoline (B57606) and its derivatives provides a basis for interpreting the spectra of this compound. researchgate.net

Table 3: General Vibrational Spectroscopy Data for Isoquinoline Derivatives

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the overall structure of the molecule.

Computational and Theoretical Investigations of 3 Methoxy 1 Methylisoquinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule. arxiv.orgaps.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and their corresponding energy levels within the molecule. For 3-methoxy-1-methylisoquinoline, such calculations reveal the key features that govern its chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals with distinct energy levels. The most crucial of these for predicting reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orgwikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. libretexts.org For aromatic heterocyclic systems like this compound, the HOMO is typically a π-orbital distributed across the isoquinoline (B145761) ring system, while the LUMO is a corresponding π* (antibonding) orbital. The methoxy (B1213986) and methyl substituents influence the energy and localization of these orbitals.

Table 1: Illustrative Frontier Orbital Properties for a Methoxy-Substituted Aromatic System Note: This table presents typical calculated values for a comparable aromatic system to illustrate the concept, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with the π-system of the aromatic rings. Site of electron donation. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with the π*-system. Site of electron acceptance. |

| HOMO-LUMO Gap | 4.65 | Energy difference indicating chemical stability and reactivity. |

The distribution of electrons within the this compound molecule is uneven due to the differing electronegativities of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen). This leads to a specific charge distribution and a molecular electrostatic potential (MEP) map, which is invaluable for predicting reactive sites. researchgate.netlibretexts.org

The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comnih.gov

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the isoquinoline ring, owing to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. nih.gov These locations represent the most likely sites for protonation or interaction with other electrophiles. Conversely, the hydrogen atoms and regions adjacent to the electron-withdrawing heteroatoms would display a positive potential.

| Atom | Calculated Charge (e) | Implication |

|---|---|---|

| Ring Nitrogen (N) | -0.350 | Significant negative charge; strong hydrogen bond acceptor and site for electrophilic attack. aun.edu.eg |

| Methoxy Oxygen (O) | -0.280 | Electron-rich; potential interaction site for electrophiles. |

| C1 (bonded to methyl) | +0.150 | Slightly electron-deficient. |

| C3 (bonded to methoxy) | +0.200 | Electron-deficient due to bonding with electronegative oxygen. |

Conformational Analysis and Energy Landscapes (general)

Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation of the methoxy (-OCH₃) and methyl (-CH₃) groups.

The rotation around the C₃-O bond of the methoxy group is not entirely free. It is subject to a rotational energy barrier due to steric interactions between the methoxy group's methyl hydrogens and the atoms on the isoquinoline ring. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to identify the most stable (lowest energy) conformations. lasalle.edu

Typically, for a methoxy group attached to an aromatic ring, the most stable conformation is planar, with the methyl group lying in the plane of the ring to maximize electronic conjugation and minimize steric hindrance. There are two such possible planar conformations: one where the methyl group is oriented away from the C4 position and one where it is oriented towards it. A higher energy transition state exists when the methyl group is perpendicular to the ring plane. Studies on related molecules like methoxyphenol isomers show that energy differences between conformers can be small, often less than 1 kcal/mol. nih.gov

The electronic structure and shape of this compound dictate how it interacts with itself and with solvent molecules. bohrium.com These non-covalent interactions are crucial for its physical properties and behavior in solution. Key potential interactions include:

Hydrogen Bonding: The lone pair on the isoquinoline nitrogen atom makes it a strong hydrogen bond acceptor, allowing it to interact with protic solvents or other hydrogen bond donors. nih.gov

π-π Stacking: The large, flat aromatic surface of the isoquinoline ring system facilitates attractive π-π stacking interactions with other molecules of the same type. This can lead to the formation of dimers or larger aggregates in solution, with the rings arranged in a parallel-displaced or T-shaped orientation. aun.edu.eg

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-O, C-N, and N=C bonds. These permanent dipoles lead to electrostatic attractions between molecules.

The interplay of these forces influences solubility and aggregation. In nonpolar solvents, π-π stacking might be more dominant, while in polar, protic solvents, hydrogen bonding would play a a more significant role. ijcce.ac.ir

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiment alone. smu.edu For a molecule like this compound, this can involve charting the entire course of a reaction, from reactants to products, via the transition state.

By calculating the potential energy surface, chemists can identify the minimum energy path a reaction is likely to follow. This involves locating the structure of the transition state—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction. mdpi.com For instance, in an electrophilic substitution reaction on the benzene (B151609) ring portion of the molecule, modeling could predict which position (e.g., C5, C6, C7, or C8) is most susceptible to attack by comparing the activation energies for each pathway. The model would also reveal the structure of the intermediate (the Wheland intermediate or sigma complex) and the final product distribution. Such analyses can clarify why certain isomers are formed preferentially and provide a deeper understanding of the factors controlling chemical reactivity. smu.edu

Transition State Characterization and Activation Energies

Information regarding the computational characterization of transition states and the calculation of activation energies for reactions involving this compound is not available in the surveyed literature. Such studies would typically involve mapping potential energy surfaces for its reactions, locating transition state structures, and calculating the energy barriers, providing insight into reaction kinetics and mechanisms.

Solvent Effects on Reaction Pathways

There are no available studies that specifically model the effect of different solvents on the reaction pathways of this compound. Research in this area would typically use computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations to understand how the solvent environment influences reaction thermodynamics and kinetics.

Spectroscopic Property Prediction from Theoretical Models

No dedicated research could be found on the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using quantum chemical calculations. These theoretical predictions are valuable for complementing experimental data and aiding in structural elucidation.

Further research is required to computationally explore the chemical behavior and properties of this compound to fill this knowledge void.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-Methoxy-1-methylisoquinoline as a precursor is well-documented in the synthesis of complex organic molecules. Its inherent chemical functionalities serve as handles for the introduction of further complexity, enabling the construction of elaborate molecular scaffolds. youtube.compressbooks.pub

The isoquinoline (B145761) nucleus is a common motif in a vast array of heterocyclic compounds. This compound serves as a key starting material for the synthesis of various nitrogen-containing heterocycles. For instance, it can be a precursor in Vilsmeier-type reactions to introduce functional groups that can then be cyclized to form new heterocyclic rings fused to the isoquinoline core. clockss.org The reactivity of the methyl group at the 1-position also allows for condensation reactions to build new heterocyclic systems. orgsyn.org

| Starting Material | Reagents and Conditions | Product Type |

| This compound | Vilsmeier reagent (e.g., POCl₃, DMF) | Functionalized isoquinolines for further cyclization |

| This compound | Aldehydes, base | Styrylisoquinolines, precursors to other heterocycles |

This table summarizes general applications of this compound in heterocycle synthesis.

A significant application of this compound is in the synthesis of complex polycyclic systems, including various alkaloids. The Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis, can be adapted to utilize derivatives of this compound to construct more elaborate polycyclic frameworks. orgsyn.org For example, derivatives of this compound can be key intermediates in the total synthesis of protoberberine and pavine (B1216701) alkaloids, which possess intricate, multi-ring structures.

Development of New Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound has prompted the development of new synthetic methodologies. pressbooks.pubnih.gov These methods often exploit the electron-donating nature of the methoxy (B1213986) group and the reactivity of the methyl group to achieve novel transformations. Research in this area focuses on creating more efficient and selective reactions for the synthesis of complex molecules. hw.ac.uk

Preparation of Scaffolds for Materials Science Research (Non-biological applications)

Derivatives of isoquinolines are being explored for their potential in materials science. The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the development of new materials with interesting photophysical or electronic properties. While direct applications of this compound in this area are still emerging, its derivatives, such as dihydrothieno[2,3-c]isoquinolines, have been investigated as luminescent materials. acs.org The synthesis of these scaffolds often begins with functionalized isoquinolines, highlighting the potential role of this compound as a starting point for these advanced materials.

| Scaffold Type | Potential Application |

| Dihydrothieno[2,3-c]isoquinolines | Luminescent Materials |

| Poly(aryleneethynylene)s | Defect-free polymers with high molecular weight |

This table highlights potential non-biological materials science applications of scaffolds derived from isoquinoline structures.

Application as a Ligand in Homogeneous or Heterogeneous Catalysis (Non-biological)

The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal centers, suggesting its potential application as a ligand in catalysis. While specific examples utilizing this compound as a ligand in non-biological catalysis are not extensively documented, the broader class of isoquinoline derivatives has been used in various catalytic systems. For instance, molybdenum-based catalysts, which can be synthesized using related nitrogen-containing ligands, have shown high activity in alkyne metathesis. orgsyn.org The electronic properties of the isoquinoline ring, influenced by substituents like the methoxy and methyl groups, can be tuned to modulate the activity and selectivity of the resulting metal complex.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Substituted Isoquinolines

The synthesis of the isoquinoline (B145761) core is a cornerstone of organic chemistry, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions forming the historical foundation. mdpi.comyoutube.comresearchgate.net However, modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and versatile methods. Future research will likely prioritize strategies that offer improved atom economy, reduced waste, and the use of environmentally benign reagents.

Recent years have seen a surge in the application of transition-metal-catalyzed reactions for isoquinoline synthesis. numberanalytics.comnih.gov Catalysts based on palladium, rhodium, ruthenium, and copper have enabled novel C-H activation and annulation strategies, allowing for the construction of complex isoquinoline derivatives from simpler precursors. nih.govresearchgate.netacs.org For instance, rhodium(III)-catalyzed C-H activation of oximes followed by cyclization with alkynes presents a powerful, oxidant-free route to multisubstituted isoquinolines. researchgate.net Similarly, copper-catalyzed cascade reactions have been shown to efficiently produce densely functionalized isoquinolines. acs.org

Another promising avenue is the use of photocatalysis, which leverages visible light to drive chemical transformations under mild conditions. nih.gov These methods align well with the principles of green chemistry. The development of isoquinoline-derived organic photocatalysts for dehydrogenative cross-coupling reactions highlights a self-sustaining approach to functionalization. nih.gov

Future efforts will likely focus on:

Catalyst-Free Methods: Expanding the scope of reactions that proceed without transition metals, reducing cost and toxicity. acs.org

C-H Functionalization: Developing more selective and diverse C-H functionalization techniques to install a wider array of substituents on the isoquinoline core. nih.govnih.gov

Flow Chemistry: Integrating synthetic routes into continuous flow systems to enhance safety, scalability, and control over reaction parameters.

Bio-inspired Synthesis: Designing synthetic pathways that mimic biosynthetic routes to isoquinoline alkaloids, often involving enzymatic or chemoenzymatic steps. acs.org

Table 1: Comparison of Traditional and Modern Synthetic Routes for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Methods (e.g., C-H Activation, Photocatalysis) |

| Starting Materials | Often requires pre-functionalized, multi-step synthesis of precursors like β-arylethylamines. youtube.comnih.govamerigoscientific.com | Can utilize simpler, more readily available starting materials. researchgate.netacs.org |

| Reaction Conditions | Frequently requires harsh conditions (e.g., strong acids, high temperatures). mdpi.com | Often proceeds under milder conditions, including room temperature and visible light irradiation. nih.govresearchgate.netnih.gov |

| Sustainability | May generate significant chemical waste and use hazardous reagents. youtube.com | Aligns better with green chemistry principles (e.g., atom economy, use of light as a reagent). nih.gov |

| Functional Group Tolerance | Can be limited, requiring protecting groups. | Generally exhibits broader functional group tolerance. acs.orgnih.gov |

| Versatility | Scope can be limited to specific substitution patterns. researchgate.net | Allows for more diverse and complex substitution patterns. nih.gov |

Exploration of Underutilized Reactivity Modes of 3-Methoxy-1-methylisoquinoline

While the synthesis of the isoquinoline scaffold is well-explored, the specific reactivity of this compound remains a field with significant potential for discovery. Much of the known reactivity focuses on general patterns for isoquinolines, leaving many modern reactivity modes underexplored for this particular derivative.

Future research could productively investigate the following areas:

C-H Functionalization: The isoquinoline core possesses multiple C-H bonds that could be selectively functionalized. While nucleophilic substitution typically occurs at the C-1 position and electrophilic substitution on the benzene (B151609) ring (C-5 or C-8), modern catalytic methods can override these inherent preferences. gcwgandhinagar.comyoutube.com Research into the direct, regioselective C-H functionalization of the C-4, C-5, or C-8 positions of this compound using transition metal catalysis would be a significant advance. rsc.orgacs.org The methyl group at C-1 also offers a site for C(sp³)-H functionalization. nih.govresearchgate.net

Photocatalytic Reactions: The application of visible-light photoredox catalysis to isoquinolines has enabled novel transformations, such as Minisci-type reactions for C-H alkylation and hydroxyalkylation. nih.govresearchgate.netnih.gov Exploring the photocatalytic addition of various radical precursors to the electron-deficient pyridine (B92270) ring of this compound could yield a diverse library of novel compounds. The isoquinoline moiety itself can act as a quencher for the excited state of a photocatalyst, facilitating these reactions. acs.orgresearchgate.net

Cycloaddition Reactions: Isoquinolines can participate in cycloaddition reactions to construct more complex fused heterocyclic systems. libretexts.org For instance, [3+2] cycloadditions with various dipoles could lead to novel pyrroloisoquinoline structures. acs.orgyoutube.com The reaction of isoquinoline ylides with dipolarophiles is another avenue for constructing fused ring systems. acs.org Investigating the potential of the C-3/C-4 double bond in this compound to act as a dienophile or heterodienophile in Diels-Alder or other cycloaddition reactions is an underutilized strategy. acs.orgias.ac.inpsu.edu

Reactivity of the Methoxy (B1213986) Group: The methoxy group at C-3 is a key functional handle. Beyond its electronic influence, it can be a site for O-demethylation to yield the corresponding isoquinolinone, a valuable synthetic intermediate in its own right.

Integration with Advanced Materials Science Research (Non-biological)

The rigid, planar, and electron-rich nature of the isoquinoline scaffold makes it a highly attractive building block for advanced functional materials. While applications in materials science are emerging, the specific use of this compound is not yet widely reported, representing a significant opportunity.

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are crucial components in OLEDs, serving as host materials, emitters, or charge transport materials. numberanalytics.comuniss.it Isoquinoline-based materials have shown potential in this area due to their high photoluminescence quantum yields and tunable electrochemical properties. numberanalytics.com The methoxy group in this compound can be used to tune the HOMO/LUMO energy levels and emission characteristics of resulting materials. researchgate.net Future work could involve incorporating this specific isoquinoline into larger conjugated systems for use in blue or flexible OLEDs. numberanalytics.comresearchgate.net

Fluorescent Sensors: The nitrogen atom and π-system of isoquinoline make it an excellent ligand for metal ions. This property can be harnessed to create fluorescent sensors. rsc.org Methoxy-substituted quinoline (B57606) and isoquinoline derivatives have been used in ligands designed for the selective sensing of metal ions like Zn²⁺ and phosphate (B84403) species. rsc.org The development of new chemosensors based on this compound could target specific analytes for environmental or industrial monitoring.

Luminescent and Electrochromic Materials: Dihydrothieno[2,3-c]isoquinolines have been investigated as luminescent materials. acs.org Furthermore, isoquinoline derivatives linked by an ethenylic bridge have been studied as electrochromic materials, where their color changes reversibly upon electrochemical reduction. mdpi.comnih.gov Theoretical and experimental studies show that substituents significantly influence the material's properties, suggesting that this compound could serve as a valuable synthon in this field. mdpi.com

Applications in Flow Chemistry and Microreactor Technology (general)

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages such as enhanced safety, precise control over reaction parameters, and improved scalability. nih.govacs.org Microreactors, with their high surface-to-volume ratios, allow for extremely rapid heating, cooling, and mixing, which can accelerate reaction rates and improve yields. youtube.com

While not specific to this compound, the general field of isoquinoline synthesis is beginning to benefit from this technology. Many reactions for preparing heterocycles, particularly those that are highly exothermic or involve hazardous intermediates, are well-suited for microreactor systems.

Future research will likely see the translation of high-yielding batch syntheses of substituted isoquinolines into continuous flow processes. This could be particularly beneficial for:

Nitration and other hazardous reactions: Improving the safety profile.

Photocatalytic reactions: Ensuring uniform irradiation of the reaction mixture for improved efficiency.

Multi-step syntheses: Integrating several reaction steps into a single, continuous flow sequence, which streamlines the production of complex molecules.

The integration of flow chemistry with electrosynthesis in microreactors is another emerging area that could be applied to isoquinoline chemistry. youtube.com

Deepening Theoretical Understanding of Isoquinoline Chemistry

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like isoquinoline. Density Functional Theory (DFT) calculations are increasingly used to rationalize reaction mechanisms, regioselectivity, and the electronic properties of molecules. mdpi.comnih.gov

For this compound, theoretical studies can provide crucial insights that guide experimental work:

Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates in complex catalytic cycles, such as those in C-H activation or photocatalytic reactions, explaining the observed regioselectivity and reactivity. nih.govacs.org

Electronic Properties: Calculations can determine the HOMO and LUMO energy levels, electron density distribution, and dipole moment of the molecule. youtube.com This information is vital for predicting its reactivity (e.g., sites susceptible to nucleophilic or electrophilic attack) and for designing new molecules for materials science applications with specific electronic or optical properties. mdpi.comnih.gov

Spectroscopic Correlation: Theoretical calculations can help interpret experimental spectroscopic data (e.g., NMR, UV-Vis) and provide a more detailed picture of the molecule's structure and electronic environment.

An integrated theoretical-experimental approach, where computational predictions are used to design experiments and experimental results are used to refine theoretical models, will be key to unlocking the full potential of isoquinoline chemistry. mdpi.comnih.gov This synergy will accelerate the discovery of new reactions, novel materials, and a more profound understanding of the fundamental principles governing the chemistry of this compound and related heterocycles.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-1-methylisoquinoline, and how can reaction conditions be optimized?

The synthesis of methoxy-substituted isoquinoline derivatives often involves cyclization or substitution reactions. For example, in structurally similar compounds like 6,7-dimethoxyisoquinoline derivatives, anhydrous solvents (e.g., THF, DMSO) and catalysts like triphenylphosphine (PPh₃) are critical for achieving yields of 61–92% . Key parameters include:

- Temperature control : Cooling to 0°C during reaction initiation to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in methoxylation steps.

- Purification : Column chromatography with ethyl acetate/hexane gradients is standard for isolating pure products .

Q. How should researchers characterize this compound to confirm structural integrity?

Combined spectroscopic and chromatographic methods are essential:

- NMR : ¹H and ¹³C NMR can resolve methoxy (δ ~3.8–4.0 ppm) and methyl group (δ ~2.5 ppm) signals, while aromatic protons appear between δ 7.0–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₁NO₂; theoretical ~197.21 g/mol) and fragmentation patterns .

- Melting point : Analogous compounds like 1-Methyl-7-hydroxy-6-methoxy-3,4-dihydroisoquinoline exhibit sharp melting points (182–185°C), indicating purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Methoxy and methyl groups enhance solubility in polar organic solvents (e.g., methanol, DMSO) but reduce aqueous solubility. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .

- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC over 24–72 hours in solution .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the biological activity of this compound?

- Substituent effects : Methoxy groups enhance electron density in the aromatic ring, potentially improving binding to biological targets (e.g., enzymes or receptors). In contrast, chloro substituents (e.g., 1-chloro-3-methylisoquinoline) increase electrophilicity, which may correlate with antimicrobial activity but reduce metabolic stability .

- Case study : 6-Methoxy-3-methylisoquinoline (CAS 14446-31-2), a structural analog, shows distinct bioactivity due to methoxy positioning, suggesting that substitution at the 3-position in this compound could modulate target selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for methoxy-substituted isoquinolines?

- Dose-response meta-analysis : Systematically compare EC₅₀/IC₅₀ values across studies while controlling for variables like cell line heterogeneity or assay protocols .

- Confounding factors : For antimicrobial studies, differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) may explain variability. Standardize protocols using CLSI guidelines .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacological properties?

- Molecular docking : Predict binding modes with targets like FtsZ (a bacterial cell division protein) using software such as AutoDock Vina. For example, 3-phenyl-substituted isoquinolines show antibacterial activity via FtsZ inhibition, suggesting similar applications for methoxy analogs .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism, which are critical for optimizing bioavailability .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Yield optimization : Pilot-scale reactions often face reduced efficiency due to heat transfer limitations. Implement flow chemistry for exothermic steps (e.g., cyclization) to maintain ~90% yield .

- Regulatory compliance : Ensure intermediates (e.g., azide derivatives) comply with safety protocols for handling explosive or toxic reagents .

Methodological Guidelines

Q. How should researchers design dose-response experiments for this compound in anticancer studies?

- Concentration range : Test 0.1–100 µM, with triplicate measurements at each dose.

- Controls : Include a positive control (e.g., doxorubicin) and vehicle control (e.g., DMSO ≤0.1%).

- Endpoint assays : Use MTT or resazurin for viability and Annexin V/PI staining for apoptosis .

Q. What analytical techniques are recommended for detecting metabolic byproducts of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.